molecular formula C27H28ClNO B12613008 1H-Indole-3-ethanol, 5-chloro-2-(1,1-dimethylethyl)-1-(diphenylmethyl)- CAS No. 872674-52-7

1H-Indole-3-ethanol, 5-chloro-2-(1,1-dimethylethyl)-1-(diphenylmethyl)-

Cat. No.: B12613008
CAS No.: 872674-52-7
M. Wt: 418.0 g/mol
InChI Key: VHPFCUNOYTVSSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-3-ethanol, 5-chloro-2-(1,1-dimethylethyl)-1-(diphenylmethyl)- is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by its unique structural features, including a chloro-substituted indole ring and a bulky diphenylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-3-ethanol, 5-chloro-2-(1,1-dimethylethyl)-1-(diphenylmethyl)- typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Ring: Starting from an appropriate precursor, such as an aniline derivative, the indole ring can be constructed through Fischer indole synthesis or other cyclization methods.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

    Attachment of the Diphenylmethyl Group: This step might involve Friedel-Crafts alkylation using diphenylmethanol and a Lewis acid catalyst.

    Final Functionalization: The ethanol group can be introduced through reduction or substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-3-ethanol, 5-chloro-2-(1,1-dimethylethyl)-1-(diphenylmethyl)- can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a pharmaceutical agent.

    Industry: Utilizing its unique properties in material science or as a catalyst.

Mechanism of Action

The mechanism by which this compound exerts its effects would involve interactions with specific molecular targets, such as enzymes or receptors. The pathways involved might include signal transduction, gene expression modulation, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-acetic acid: A naturally occurring plant hormone.

    5-Chloro-1H-indole: A simpler analog with similar structural features.

    1-(Diphenylmethyl)-1H-indole: Lacking the chloro and ethanol groups.

Uniqueness

1H-Indole-3-ethanol, 5-chloro-2-(1,1-dimethylethyl)-1-(diphenylmethyl)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its bulky diphenylmethyl group and chloro substitution might enhance its stability and reactivity compared to simpler indole derivatives.

Properties

CAS No.

872674-52-7

Molecular Formula

C27H28ClNO

Molecular Weight

418.0 g/mol

IUPAC Name

2-(1-benzhydryl-2-tert-butyl-5-chloroindol-3-yl)ethanol

InChI

InChI=1S/C27H28ClNO/c1-27(2,3)26-22(16-17-30)23-18-21(28)14-15-24(23)29(26)25(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-15,18,25,30H,16-17H2,1-3H3

InChI Key

VHPFCUNOYTVSSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C2=C(N1C(C3=CC=CC=C3)C4=CC=CC=C4)C=CC(=C2)Cl)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.